

# 1-Aminobenzimidazole-2-sulfonic acid chemical properties

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## Compound of Interest

Compound Name: 1-Aminobenzimidazole-2-sulfonic acid

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An In-depth Technical Guide to **1-Aminobenzimidazole-2-sulfonic Acid**: Properties, Synthesis, and Therapeutic Potential

## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **1-Aminobenzimidazole-2-sulfonic acid**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing its known chemical properties with insights drawn from the broader families of benzimidazoles and sulfonamides, we aim to deliver a comprehensive resource for professionals in the field. This document explores the molecule's physicochemical characteristics, plausible synthetic routes, reactivity, and its potential as a scaffold in modern therapeutic design.

## Introduction: The Scientific Merit of a Hybrid Scaffold

**1-Aminobenzimidazole-2-sulfonic acid** (CAS: 120341-04-0) is a unique molecule that integrates two pharmacologically significant moieties: the benzimidazole ring and a sulfonic acid group. The benzimidazole core is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules known for a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects[1][2]. Simultaneously, the

sulfonamide group and its sulfonic acid precursor are classic pharmacophores, foundational to the development of sulfa drugs and a variety of other therapeutic agents[3].

The strategic combination of these two scaffolds in a single entity suggests a compelling potential for novel biological activity. This guide will dissect the chemical nature of this compound to provide a foundational understanding for its exploration in drug discovery programs.

## Physicochemical and Structural Properties

The fundamental properties of **1-Aminobenzimidazole-2-sulfonic acid** are summarized below. While extensive experimental data is not widely published, computed properties from reliable databases like PubChem provide a strong starting point for experimental design.

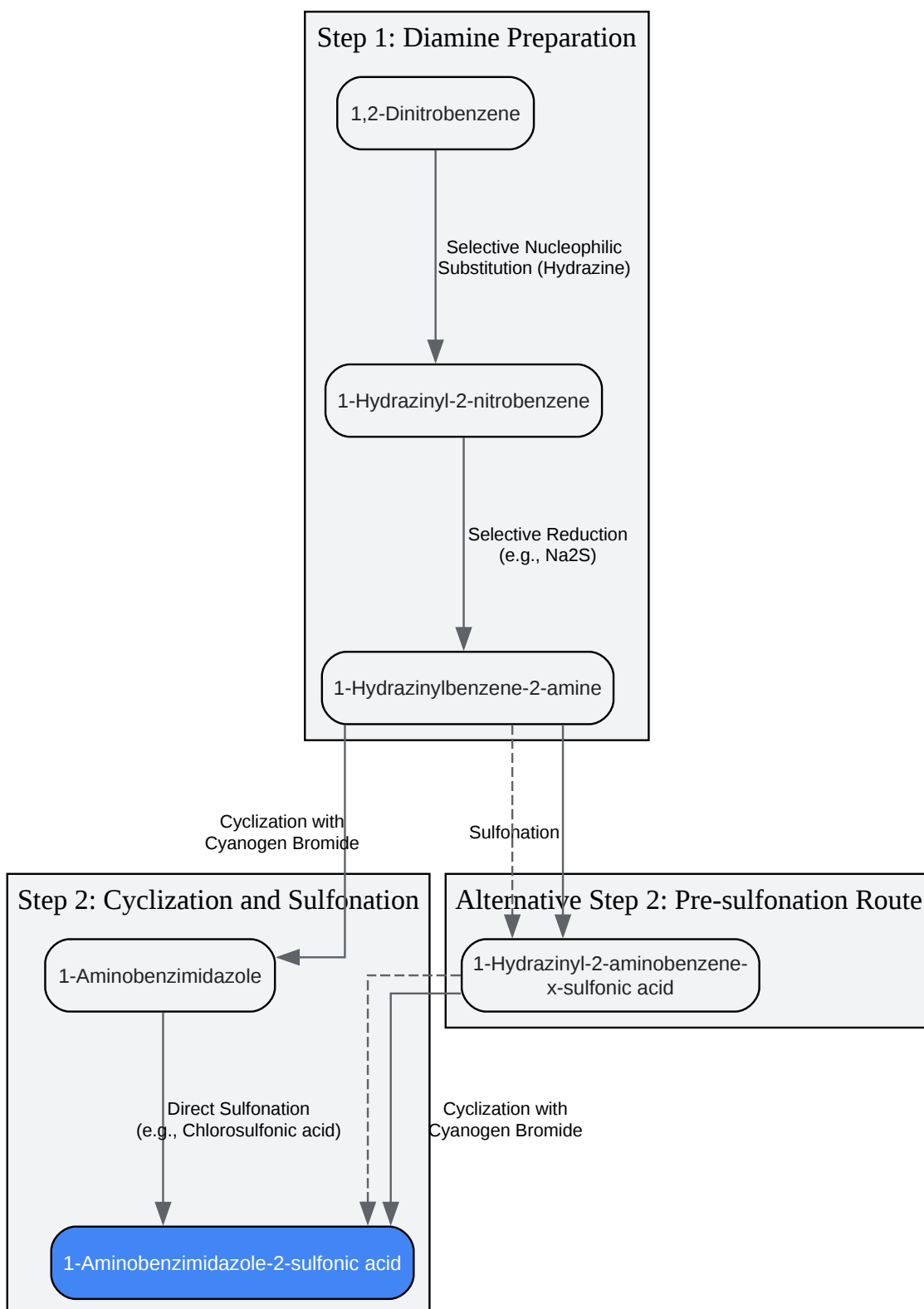
Property	Value	Source
CAS Number	120341-04-0	[4][5]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub> O <sub>3</sub> S	[4][5][6]
Molecular Weight	213.22 g/mol	[4][5]
IUPAC Name	1-aminobenzimidazole-2-sulfonic acid	[4]
Appearance	White to pale orange powder	[6]
Canonical SMILES	<chem>C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O</chem>	[4]
InChI Key	RJFWWGSHWGUCEP-UHFFFAOYSA-N	[4]
Computed XLogP3	0.8	[4]
Computed Hydrogen Bond Donors	3	[4]
Computed Hydrogen Bond Acceptors	5	[4]

## Synthesis and Chemical Reactivity

A definitive, published synthesis protocol specifically for **1-Aminobenzimidazole-2-sulfonic acid** is not readily available in peer-reviewed literature. However, a scientifically sound synthetic pathway can be proposed based on established benzimidazole synthesis methodologies[1][7]. The most common route involves the condensation of an o-phenylenediamine derivative with a one-carbon synthon[1].

## Proposed Synthetic Workflow

A plausible approach would involve the sulfonation of a protected 1-aminobenzimidazole or the cyclization of a pre-sulfonated diamine precursor. The following diagram illustrates a conceptual synthetic pathway.



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Caption: A conceptual workflow for the synthesis of **1-Aminobenzimidazole-2-sulfonic acid**.

## Causality in Experimental Choices:

- **Selective Reduction:** The choice of a mild reducing agent like sodium sulfide ( $\text{Na}_2\text{S}$ ) in Step 1 is critical to selectively reduce one nitro group while preserving the other for subsequent steps.
- **Cyclization Agent:** Cyanogen bromide ( $\text{CNBr}$ ) is a classic reagent for forming the 2-amino-substituted imidazole ring from an o-phenylenediamine, providing the core benzimidazole structure[8].
- **Sulfonation:** Direct sulfonation at the C2 position of the benzimidazole ring is a known reaction, although it can be aggressive. The C2 position is electron-deficient and susceptible to nucleophilic attack, but electrophilic substitution can be forced under harsh conditions. An alternative, often cleaner, method involves preparing the sulfonated precursor before cyclization[9].

## Chemical Reactivity

The reactivity of **1-Aminobenzimidazole-2-sulfonic acid** is dictated by its three key functional domains:

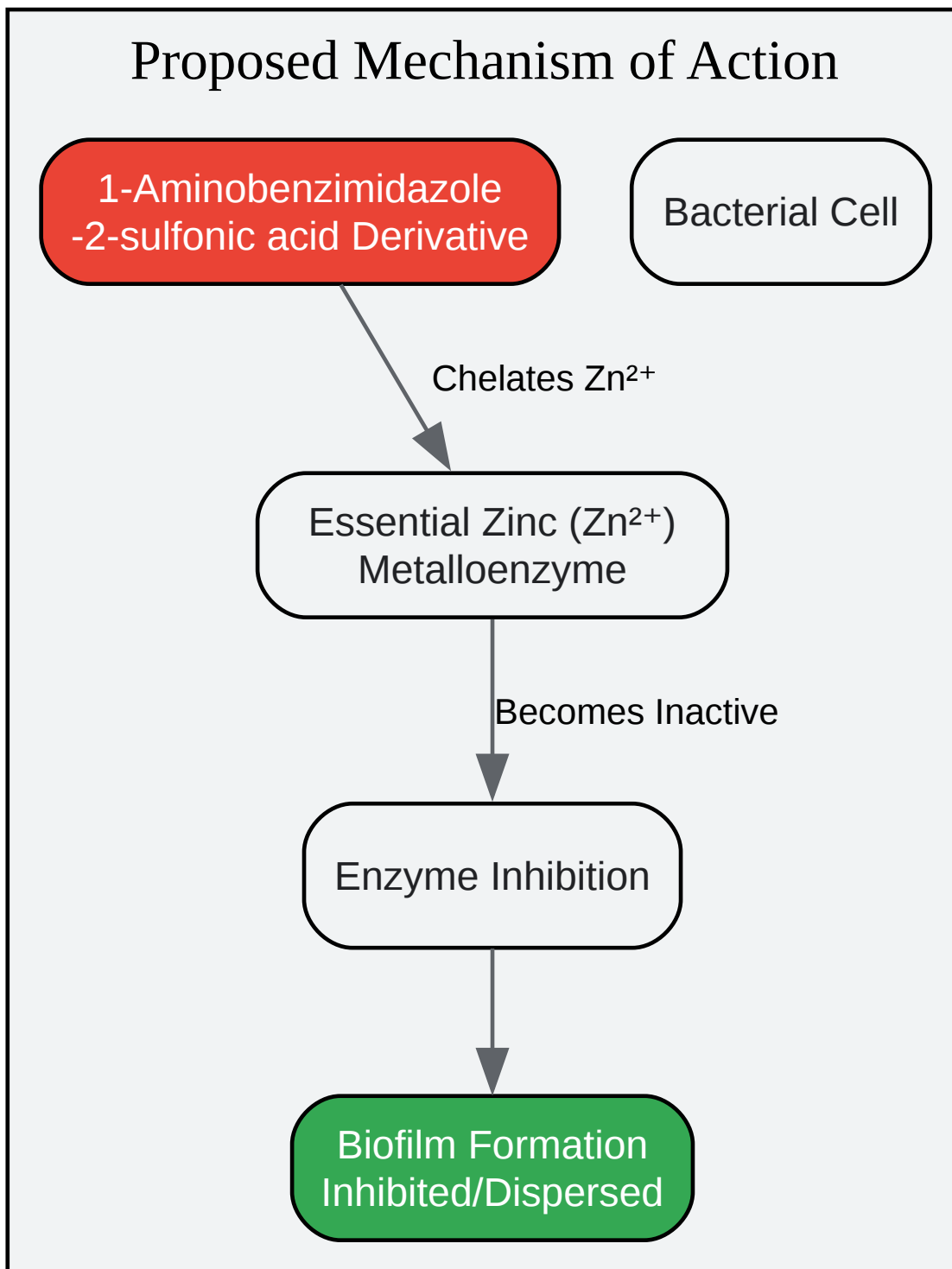
- **The N1-Amino Group:** This primary amine is nucleophilic and can undergo reactions typical of arylamines, such as acylation, alkylation, and diazotization. This site provides a critical handle for derivatization to build libraries of related compounds.
- **The Benzimidazole Ring:** The ring system is relatively stable. The N3 nitrogen is basic and can be protonated or alkylated. The reactivity of the benzene portion of the ring is influenced by the fused imidazole.
- **The C2-Sulfonic Acid Group:** This is a strong acid group ( $\text{pK}_a < 1$ ) and will exist as the sulfonate anion at physiological pH. It can be converted into more reactive sulfonyl chlorides, which can then be used to form sulfonamides or sulfonate esters, greatly expanding the synthetic possibilities[1].

## Potential Applications in Drug Development

The hybrid nature of this molecule makes it a compelling starting point for drug discovery campaigns targeting several disease areas.

## Antimicrobial and Biofilm Disruption

The 2-aminobenzimidazole (2-ABI) scaffold is a validated pharmacophore for combating bacterial infections, particularly those involving biofilms. Certain 2-ABI derivatives have been shown to inhibit and disperse biofilms of Gram-positive pathogens like Methicillin-resistant *Staphylococcus aureus* (MRSA).[10] Mechanistic studies suggest this activity can be zinc-dependent, with the benzimidazole acting as a chelating agent to disrupt key metabolic processes[10]. The presence of the highly polar sulfonic acid group could enhance solubility and potentially alter the compound's interaction with bacterial targets.



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Caption: Potential zinc-dependent mechanism for biofilm inhibition.

## Antiparasitic and Antiviral Activity

The benzimidazole core is famous for its antiparasitic effects (e.g., albendazole). More recently, 2-aminobenzimidazole derivatives have been identified as potent antimalarials and antileishmanial agents through high-throughput screening campaigns.[8][11] These compounds often target parasitic kinases or other essential enzymes. The sulfonic acid moiety could be exploited to target specific binding pockets or improve pharmacokinetic properties.

## Enzyme Inhibition

Sulfonamides are classic enzyme inhibitors, most notably of carbonic anhydrase and dihydropteroate synthase. The related compound 1H-Benzimidazole-2-sulfonic acid is known to be an inhibitor of glutamate racemase, an enzyme essential for bacterial cell wall synthesis, making it a candidate for antibacterial drug development.[9] This precedent strongly suggests that **1-Aminobenzimidazole-2-sulfonic acid** and its derivatives could be explored as inhibitors for a wide range of enzymes.

## Experimental Protocols: A Self-Validating System

### Protocol 1: General Procedure for Acylation of the N1-Amino Group

This protocol describes a standard method to validate the reactivity of the N1-amino group, a key step in creating a chemical library for structure-activity relationship (SAR) studies.

- **Dissolution:** Dissolve **1-Aminobenzimidazole-2-sulfonic acid** (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir at room temperature. The base neutralizes the sulfonic acid and any HCl generated.
- **Acylating Agent Addition:** Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.1 eq) to the reaction mixture, typically at 0 °C to control the exothermic reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid



Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

- **Workup and Purification:** Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
- **Trustworthiness Check:** The success of this protocol is validated by LC-MS analysis of the final product, which should show a mass peak corresponding to the addition of the acyl group to the starting material's molecular weight.

## Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling should be conducted in a well-ventilated area or a chemical fume hood.[\[12\]](#)

- **Personal Protective Equipment (PPE):** Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[\[12\]](#)
- **Handling Precautions:** Avoid the formation and inhalation of dust and aerosols.[\[12\]](#) Use non-sparking tools to prevent fire from electrostatic discharge.
- **Storage:** Store the container tightly closed in a dry, cool, and well-ventilated place.[\[12\]](#) Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[\[13\]](#)

## Conclusion

**1-Aminobenzimidazole-2-sulfonic acid** represents a promising, yet underexplored, chemical scaffold. Its synthesis is achievable through established chemical principles, and its rich reactivity at multiple functional groups opens the door to extensive chemical diversification. The proven biological activities of its constituent parts—the 2-aminobenzimidazole core and the sulfonic acid group—provide a strong rationale for its investigation in drug discovery programs targeting infectious diseases and enzyme-driven pathologies. This guide serves as a foundational document to inspire and inform such research endeavors.

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